molecular formula C22H17ClN2O3S B2655150 2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethyl 6-chloropyridine-3-carboxylate CAS No. 871661-00-6

2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethyl 6-chloropyridine-3-carboxylate

Cat. No. B2655150
CAS RN: 871661-00-6
M. Wt: 424.9
InChI Key: XHUHRWQTSVGIQW-UHFFFAOYSA-N
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Description

The compound “2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethyl 6-chloropyridine-3-carboxylate” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzothiadiazine ring system is a key structural feature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazines can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazines have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethyl 6-chloropyridine-3-carboxylate” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would likely involve exploring the potential biological activities of this compound and related compounds. This could include testing their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

[2-oxo-2-(3-phenyl-2,3-dihydro-1,4-benzothiazin-4-yl)ethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c23-20-11-10-16(12-24-20)22(27)28-13-21(26)25-17-8-4-5-9-19(17)29-14-18(25)15-6-2-1-3-7-15/h1-12,18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUHRWQTSVGIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C2S1)C(=O)COC(=O)C3=CN=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2-(3-phenyl-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethyl 6-chloropyridine-3-carboxylate

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